molecular formula C17H25NO B5076243 1-(4-phenylcyclohexyl)-3-piperidinol

1-(4-phenylcyclohexyl)-3-piperidinol

Cat. No.: B5076243
M. Wt: 259.4 g/mol
InChI Key: KDYFFBOYVUSBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylcyclohexyl)-3-piperidinol is a synthetic organic compound featuring a piperidine scaffold, a structure of high significance in medicinal chemistry . This compound is closely related to the arylcyclohexylamine class, which has been historically studied for its pharmacological properties . As a piperidine derivative, it serves as a valuable building block and intermediate in organic synthesis and drug discovery projects . Researchers utilize this compound to explore structure-activity relationships, particularly in the development of novel psychoactive substances and central nervous system (CNS) active agents . Its molecular structure, which incorporates a phenylcyclohexyl group, is analogous to that of compounds known to interact with NMDA receptors, suggesting potential utility in neurological research . This product is provided for research purposes only. For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety protocols.

Properties

IUPAC Name

1-(4-phenylcyclohexyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-17-7-4-12-18(13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-3,5-6,15-17,19H,4,7-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFFBOYVUSBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCC(CC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Analgesic Properties

1-(4-phenylcyclohexyl)-3-piperidinol exhibits significant analgesic effects, making it a candidate for pain management therapies. Its mechanism involves the inhibition of NMDA receptors, which are critical in the modulation of pain pathways. Research indicates that compounds like PCP can provide effective analgesia without the typical respiratory depression associated with traditional opioids .

Case Study: Pain Management

In a clinical setting, derivatives of PCP have been tested for their efficacy in managing acute pain post-surgery. A study involving postoperative patients demonstrated that doses of 0.25 mg to 0.5 mg administered intravenously provided substantial pain relief with minimal side effects, suggesting a favorable therapeutic index compared to conventional analgesics .

Anesthetic Applications

The compound's anesthetic properties have been explored extensively. Historically, PCP was utilized as a dissociative anesthetic due to its ability to induce anesthesia without causing significant cardiovascular depression .

Clinical Insights

  • Historical Use : PCP was initially marketed under the name Sernyl for use in surgical anesthesia. However, due to adverse effects such as hallucinations and prolonged psychotic episodes, its clinical use was curtailed .
  • Current Research : Modern analogs are being studied for their potential in outpatient surgical procedures where traditional anesthetics may pose higher risks. The non-competitive antagonism at NMDA receptors allows for effective anesthesia with a reduced risk of respiratory complications .

Neuropharmacological Research

The neuropharmacological profile of this compound reveals its interaction with various neurotransmitter systems beyond NMDA receptors. It has been shown to affect dopaminergic pathways, which may be relevant in understanding its potential for abuse and psychotropic effects.

Data Table: Summary of Applications

Application AreaMechanismClinical Insights
AnalgesiaNMDA receptor inhibitionEffective pain relief in postoperative settings
AnesthesiaDissociative effects without respiratory depressionHistorical use as Sernyl; current research ongoing
NeuropharmacologyModulation of dopaminergic pathwaysPotential for abuse; psychotropic effects observed

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Key Structural Features Receptor Affinity (vs. PCP) Pharmacological Effects Source
1-(4-Phenylcyclohexyl)-3-piperidinol 3-OH on piperidine, 4-phenylcyclohexyl Not explicitly reported (likely reduced) Inferred NMDA antagonism (based on PCP analogs) N/A
1-(1-Phenylcyclohexyl)-4-piperidinol 4-OH on piperidine, phenylcyclohexyl 8× higher affinity for [³H]PCP sites Strong analgesic effects in mice
1-[1-(4-Methylphenyl)cyclohexyl]-4-piperidinol 4-OH, 4-methylphenylcyclohexyl Reduced affinity (10–80× lower vs. PCP) Significant analgesia in tail immersion test
1-(4-Fluorobenzoyl)-3-piperidinol 3-OH, 4-fluorobenzoyl substituent Not reported Potential metabolic stability due to fluorine
1-[1-Methyl-2-(2-(phenylmethyl)phenoxy)ethyl]-3-piperidinol 3-OH, phenoxyethyl side chain Inactive at antitussive receptors Inactive metabolite of benproperine

Pharmacodynamic and Metabolic Differences

  • Hydroxylation Position: 4-Piperidinol derivatives (e.g., 1-(1-phenylcyclohexyl)-4-piperidinol) exhibit stronger NMDA receptor binding and analgesia compared to 3-piperidinol analogs. For instance, the 4-OH analog showed 8× higher affinity for PCP binding sites than PCP itself, while hydroxylation at the 3-position generally reduces receptor interaction .
  • Substituent Effects: Methyl/Methoxy Groups: 4-Methylphenyl or 4-methoxyphenyl substitutions enhance analgesic duration and potency. For example, 1-[1-(4-methylphenyl)cyclohexyl]-4-piperidinol significantly increased tail immersion latency in mice, whereas its 3-piperidinol counterpart showed negligible effects . Fluorine Substitution: Fluorophenyl groups (e.g., in 1-(4-fluorobenzoyl)-3-piperidinol) may improve metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .
  • Metabolic Pathways: 3-Piperidinol derivatives like 1-[1-methyl-2-(2-(phenylmethyl)phenoxy)ethyl]-3-piperidinol are rapidly glucuronidated, forming inactive metabolites (e.g., compound 5 in ), which contrasts with 4-piperidinol analogs that retain activity .

Clinical and Preclinical Implications

  • Analgesia: 4-Piperidinol derivatives are more promising for acute pain management due to their higher receptor affinity and prolonged analgesic effects .
  • Antitussive Applications: Certain 3-piperidinol derivatives (e.g., benproperine metabolites) are pharmacologically inactive, limiting their therapeutic utility .
  • Neurotoxicity Risks: Reduced NMDA receptor affinity in 3-piperidinol analogs may lower neurotoxic side effects compared to PCP or 4-piperidinol compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(4-phenylcyclohexyl)-3-piperidinol, and how can reaction conditions be optimized?

  • The synthesis of this compound likely involves cyclohexyl-phenyl coupling and piperidine functionalization. Key steps include:

  • Cyclohexane ring substitution : Use palladium-catalyzed cross-coupling for aryl-cyclohexyl bond formation, monitoring regioselectivity via HPLC .
  • Piperidinol introduction : Employ reductive amination or nucleophilic substitution, with temperature control (60–80°C) to minimize byproducts .
  • Optimization : Apply factorial design to test variables (catalyst loading, solvent polarity, reaction time) and identify dominant factors .

Q. How can the stereochemical configuration of this compound be determined?

  • Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
  • X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) for single-crystal analysis .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational simulations (DFT-based) to assign absolute configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to avoid dermal exposure.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding affinity with target receptors (e.g., GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. What strategies resolve contradictions in solubility and stability data for this compound?

  • Controlled experiments : Systematically vary solvents (DMSO, ethanol, aqueous buffers) and pH (2–12) under inert atmospheres to isolate degradation pathways .
  • High-resolution mass spectrometry (HRMS) : Track degradation products (e.g., oxidation at the piperidine nitrogen) .

Q. How does the phenylcyclohexyl moiety influence structure-activity relationships (SAR) in receptor binding?

  • Comparative analogs : Synthesize derivatives with substituents (e.g., -F, -CH₃) on the phenyl ring and test affinity via radioligand assays .
  • Conformational analysis : Use NMR (NOESY) to correlate spatial arrangement of the cyclohexyl group with bioactivity .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

  • Membrane filtration : Employ nanofiltration (MWCO 300–500 Da) to isolate the target compound from smaller byproducts .
  • Preparative SFC : Supercritical fluid chromatography with CO₂/co-solvent systems achieves high enantiomeric excess (>99%) .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s adsorption on indoor surfaces (e.g., for environmental chemistry studies)?

  • Surface-coated reactors : Simulate indoor materials (paint, glass) and quantify adsorption via QCM-D (quartz crystal microbalance with dissipation monitoring) .
  • Oxidative aging : Expose surfaces to ozone (50–100 ppb) and monitor degradation using ToF-SIMS .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

  • Simulated gastric fluid (SGF) : Incubate at 37°C in HCl (pH 1.2) and analyze via LC-MS/MS for hydrolysis products .
  • Plasma stability assays : Use human plasma spiked with the compound; centrifuge and quantify remaining analyte over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.